2-(Pyridin-2-yloxy)ethanol

説明

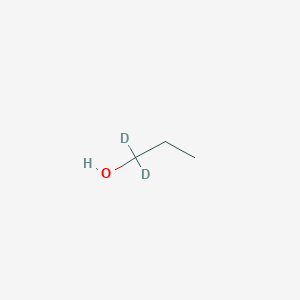

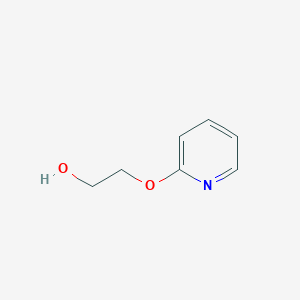

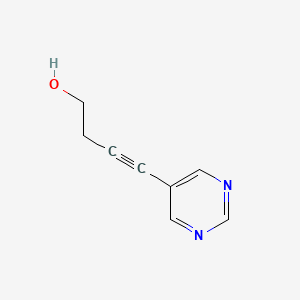

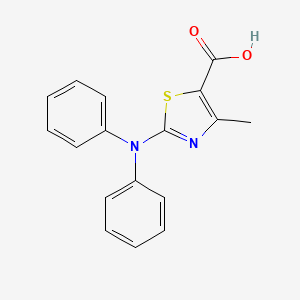

“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound is expected to find extensive use by the polymer community .

Synthesis Analysis

The synthesis of “2-(Pyridin-2-yloxy)ethanol” and its derivatives has been a subject of various studies . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has shown robustness in synthesizing a variety of pyridine derivatives .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yloxy)ethanol” consists of a pyridine ring attached to an ethanol group via an oxygen atom . The InChI code for this compound is "1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2" .Chemical Reactions Analysis

The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound can also undergo various reactions, including palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis

“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-(Pyridin-2-yloxy)ethanol has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Protecting Group for Carboxylic Acids

Specific Scientific Field

This application is in the field of Polymer Chemistry .

Summary of the Application

2-(Pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid (MAA), which can be selectively removed, after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C .

Methods of Application

The monomer 2-(pyridin-2-yl)ethyl methacrylate was synthesized, purified, and homo- and co-polymerized via two controlled polymerization methods, group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization .

Results or Outcomes

The 2-(pyridin-2-yl)ethyl groups could be readily cleaved by chemical or thermal treatment, yielding diblock copolymers with polyMAA segments .

Catalyst-Free Synthesis of N-Hetaryl Carbamates

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

2-(Pyridin-2-yloxy)ethanol has been used in a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .

Methods of Application

The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .

Results or Outcomes

The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl .

Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and Isoquinolin-1-yl Carbamates

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

2-(Pyridin-2-yloxy)ethanol has been used in a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .

Methods of Application

The synthesis utilizes easily accessible N-hetaryl ureas and alcohols .

Results or Outcomes

The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl .

将来の方向性

特性

IUPAC Name |

2-pyridin-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBOVIXFWKGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480880 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yloxy)ethanol | |

CAS RN |

56446-64-1 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)